L-Threonine-13C4,15N,d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Threonine-13C4,15N,d5 is a stable isotope-labeled compound of L-Threonine, a naturally occurring amino acid. This compound is labeled with carbon-13, nitrogen-15, and deuterium, making it useful in various scientific research applications. L-Threonine is essential for protein synthesis and plays a crucial role in various metabolic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Threonine-13C4,15N,d5 can be synthesized through microbial fermentation. The process involves the use of microorganisms that are capable of incorporating the stable isotopes into the L-Threonine molecule. The fermentation conditions, such as temperature, pH, and nutrient supply, are carefully controlled to optimize the yield and purity of the labeled compound .
Industrial Production Methods
Industrial production of this compound follows similar principles as the synthetic routes. Large-scale fermentation processes are employed, and the compound is extracted and purified using advanced techniques to ensure high isotopic purity and chemical purity .
Analyse Chemischer Reaktionen
Types of Reactions
L-Threonine-13C4,15N,d5 undergoes various chemical reactions, including:
Oxidation: L-Threonine can be oxidized to form α-keto acids.
Reduction: Reduction reactions can convert L-Threonine into other amino acids or derivatives.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include α-keto acids, reduced amino acids, and substituted derivatives of L-Threonine .
Wissenschaftliche Forschungsanwendungen
L-Threonine-13C4,15N,d5 is widely used in scientific research, including:
Wirkmechanismus
L-Threonine-13C4,15N,d5 exerts its effects by participating in protein synthesis and other metabolic pathways. The labeled isotopes allow researchers to trace the compound’s incorporation into proteins and other biomolecules, providing insights into metabolic processes. The molecular targets include enzymes involved in amino acid metabolism and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Methionine-13C5,15N: Another stable isotope-labeled amino acid used in similar research applications.
L-Aspartic acid-13C4,15N: Used in metabolic studies and NMR spectroscopy.
L-Isoleucine-13C6,15N: Employed in protein synthesis studies and metabolic research.
Uniqueness
L-Threonine-13C4,15N,d5 is unique due to its specific labeling with carbon-13, nitrogen-15, and deuterium. This combination of isotopes provides distinct advantages in tracing metabolic pathways and studying molecular structures, making it a valuable tool in various scientific research fields .
Eigenschaften
Molekularformel |
C4H9NO3 |
---|---|
Molekulargewicht |
129.114 g/mol |
IUPAC-Name |
(2S,3R)-2-(15N)azanyl-2,3,4,4,4-pentadeuterio-3-hydroxy(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1+1D3,2+1D,3+1D,4+1,5+1 |
InChI-Schlüssel |
AYFVYJQAPQTCCC-OWPUPSSQSA-N |
Isomerische SMILES |
[2H][13C@@]([13C](=O)O)([13C@@]([2H])([13C]([2H])([2H])[2H])O)[15NH2] |
Kanonische SMILES |
CC(C(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.